molecular formula C14H24O B15346960 11-Tetradecen-9-yn-1-ol, (11E)- CAS No. 68516-32-5

11-Tetradecen-9-yn-1-ol, (11E)-

Cat. No.: B15346960
CAS No.: 68516-32-5
M. Wt: 208.34 g/mol
InChI Key: UVAMCLKTVDSLIH-ONEGZZNKSA-N
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Description

(E)-Tetradec-11-en-9-ynol is an organic compound with the molecular formula C14H24O and a molecular weight of 208.34 g/mol. It is a hydrocarbon with a double bond (ene) and a triple bond (yne) in its structure, making it an unsaturated alcohol.

Synthetic Routes and Reaction Conditions:

  • Hydroboration-Oxidation: One common synthetic route involves the hydroboration-oxidation of tetradec-11-en-9-yne. This method typically uses borane (BH3) as the hydroborating agent followed by oxidation with hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

  • Reduction of Alkynes: Another method involves the reduction of tetradec-11-en-9-yn-1-one using lithium aluminum hydride (LiAlH4) followed by hydrolysis.

Industrial Production Methods: The industrial production of (E)-Tetradec-11-en-9-ynol often involves large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: (E)-Tetradec-11-en-9-ynol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its saturated analogs.

  • Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reductions.

  • Substitution: Acid chlorides or anhydrides are typically used for substitution reactions.

Major Products Formed:

  • Oxidation: Ketones and carboxylic acids.

  • Reduction: Saturated alcohols.

  • Substitution: Esters and ethers.

Scientific Research Applications

(E)-Tetradec-11-en-9-ynol has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be used in the study of lipid metabolism and cell membrane dynamics.

  • Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (E)-Tetradec-11-en-9-ynol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

(E)-Tetradec-11-en-9-ynol is unique due to its specific structural features, including the presence of both a double bond and a triple bond. Similar compounds include:

  • Tetradec-11-en-9-yn-1-one: A ketone derivative with similar carbon chain length.

  • Tetradec-11-en-9-yne: A related alkyne without the hydroxyl group.

  • Tetradec-11-en-9-ynyl acetate: An ester derivative of the compound.

These compounds share similarities in their carbon skeleton but differ in functional groups, leading to different chemical properties and applications.

Properties

CAS No.

68516-32-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(E)-tetradec-11-en-9-yn-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,7-14H2,1H3/b4-3+

InChI Key

UVAMCLKTVDSLIH-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/C#CCCCCCCCCO

Canonical SMILES

CCC=CC#CCCCCCCCCO

Origin of Product

United States

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